molecular formula C16H24N4O5 B12920728 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one

Cat. No.: B12920728
M. Wt: 352.39 g/mol
InChI Key: NVRKLLLFGWRNLZ-RVXWVPLUSA-N
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Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a hexyl chain and a sugar moiety. Its chemical properties make it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions, where the purine base is treated with hexyl halides under basic conditions.

    Glycosylation: The final step involves the attachment of the sugar moiety to the purine base. This is typically achieved through glycosylation reactions using protected sugar derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The purine base can undergo reduction reactions, leading to the formation of dihydropurine derivatives.

    Substitution: The hexyl chain can be modified through nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in cellular processes and as a probe for understanding biochemical pathways.

    Medicine: Investigated for its therapeutic potential, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions.

    Pathways Involved: It can affect signaling pathways, gene expression, and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one: can be compared with other similar compounds, such as:

    Adenosine Derivatives: Similar in structure but differ in the attached functional groups and their biological activities.

    Guanosine Derivatives: Share the purine base but have different sugar moieties and side chains, leading to distinct properties.

    Nucleoside Analogues: Used in antiviral and anticancer therapies, these compounds have structural similarities but vary in their therapeutic applications.

By highlighting its unique structure and diverse applications, This compound stands out as a compound of significant interest in various scientific fields.

Properties

Molecular Formula

C16H24N4O5

Molecular Weight

352.39 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one

InChI

InChI=1S/C16H24N4O5/c1-2-3-4-5-6-10-18-14-11(15(24)19-10)17-8-20(14)16-13(23)12(22)9(7-21)25-16/h8-9,12-13,16,21-23H,2-7H2,1H3,(H,18,19,24)/t9-,12-,13-,16-/m1/s1

InChI Key

NVRKLLLFGWRNLZ-RVXWVPLUSA-N

Isomeric SMILES

CCCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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